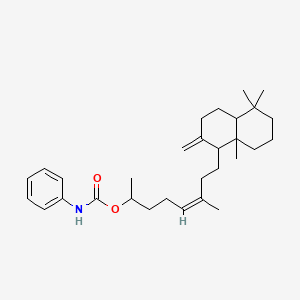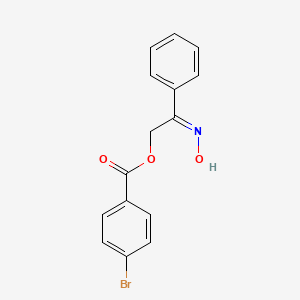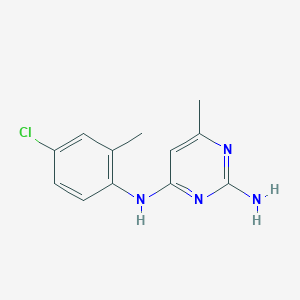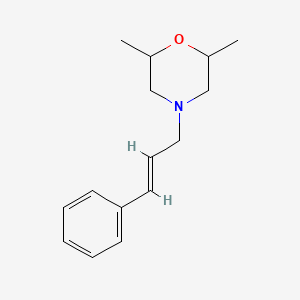
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine, also known as DPPM, is a chemical compound that is widely used in scientific research. It belongs to the class of morpholine derivatives and has gained significant attention due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is not well understood, but it is believed to involve the coordination of the nitrogen atom of the morpholine ring with the metal center. This coordination leads to the stabilization of the metal complex, which enhances its catalytic activity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it exhibits low toxicity and does not cause significant harm to living organisms. Further research is needed to fully understand the biological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine is its high stability and low toxicity, which make it an ideal ligand for organometallic chemistry. It also exhibits excellent solubility in various solvents, which enhances its versatility in different reaction conditions. However, one of the main limitations of this compound is its high cost, which may limit its widespread use in scientific research.
Direcciones Futuras
There are several future directions for the research on 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine. One of the main areas of research is the development of new synthetic methods for this compound and its derivatives. This can lead to the discovery of new ligands with enhanced catalytic activity and selectivity. Another area of research is the investigation of the biological effects of this compound and its potential applications in medicinal chemistry. This can lead to the discovery of new drugs with enhanced efficacy and reduced toxicity. Additionally, the application of this compound in materials science and nanotechnology is an area of research that holds great promise for the development of new materials with unique properties.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine involves the reaction between morpholine, acetone, and cinnamaldehyde. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The purity and yield of the product can be enhanced by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
2,6-dimethyl-4-(3-phenyl-2-propen-1-yl)morpholine has been extensively studied for its potential applications in various fields of scientific research. It is widely used as a ligand in organometallic chemistry, where it forms stable complexes with transition metals. These complexes have been shown to exhibit excellent catalytic activity in various reactions, including cross-coupling reactions, hydrogenation, and C-H activation.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[(E)-3-phenylprop-2-enyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-13-11-16(12-14(2)17-13)10-6-9-15-7-4-3-5-8-15/h3-9,13-14H,10-12H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSOKZQNFQUZPA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethoxymethyl)-4-(4-propyl-1,4-diazepan-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5308784.png)

![2-(1-piperidinyl)ethyl 2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate dihydrochloride](/img/structure/B5308799.png)

![2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N,N-dimethylpropanamide](/img/structure/B5308810.png)
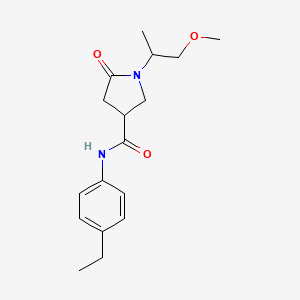
![6-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5308833.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5308836.png)
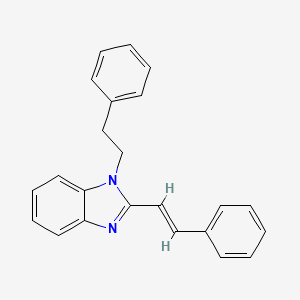
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5308846.png)
![N-{[1-(hydroxymethyl)cyclopentyl]methyl}-N-methylbut-3-enamide](/img/structure/B5308853.png)
